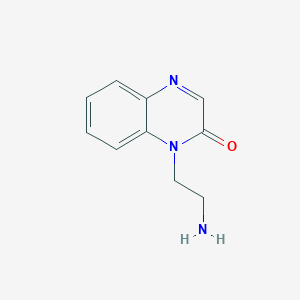
1-(2-aminoethyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-aminoethyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 1-(2-aminoethyl)quinoxalin-2(1H)-one. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens.
- Study Findings : A study synthesized several substituted quinoxalin-2(1H)-one derivatives, which were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The results demonstrated that these derivatives possess considerable antimicrobial efficacy, making them promising candidates for developing new antimicrobial agents .
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Significant |
| This compound | Candida albicans | Effective |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Recent studies have focused on its ability to inhibit specific enzymes and pathways involved in cancer progression.
- Colorectal Cancer Research : A recent study evaluated quinoxalinone derivatives for their inhibitory effects on COX-2 and LDHA enzymes, which are implicated in colorectal cancer. The results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting their potential as therapeutic agents against colorectal cancer .
| Compound | COX-2 Inhibition (%) | LDHA Inhibition (%) |
|---|---|---|
| This compound | 57.85% (moderate) | 50.20% (moderate) |
| Derivative A | 100% (high) | 84.95% (high) |
| Derivative B | 42.90% (low) | 9.05% (very low) |
Enzymatic Inhibition
In addition to its antimicrobial and anticancer activities, this compound has shown promise in inhibiting various enzymes that play crucial roles in cellular processes.
- Mechanisms of Action : The compound has been studied for its effects on protein kinases and other receptor tyrosine kinases, which are vital in signaling pathways related to cell proliferation and survival. These interactions suggest that the compound could be useful in developing targeted therapies for diseases characterized by abnormal cell growth .
Synthetic Applications
The versatility of quinoxaline derivatives extends to synthetic applications, where they serve as intermediates in the synthesis of more complex molecules.
- Multi-component Reactions : Recent advancements have explored the direct C–H functionalization of quinoxalin-2(1H)-ones, allowing for the construction of diverse molecular architectures in a single step. This approach not only simplifies synthesis but also enhances the functional diversity of the resulting compounds .
Analyse Chemischer Reaktionen
Schiff Base Formation
The primary amine group in 1-(2-aminoethyl)quinoxalin-2(1H)-one reacts with aldehydes to form Schiff bases under mild conditions. This reaction is pivotal for synthesizing bioactive derivatives.
Reaction Conditions :
- Reagents : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)
- Conditions : Reflux in ethanol (2–4 hr), room-temperature stirring (15–30 min)
- Catalyst : None required
Mechanism :
- Nucleophilic attack by the amine on the aldehyde carbonyl.
- Dehydration to form the imine bond.
C–H Functionalization at C3
The C3 position of the quinoxalinone core undergoes radical-mediated vinylation and alkylation, enabled by the electron-deficient aromatic system.
Key Reactions :
- Vinylation with Alkenes :
- Reagents : Styrene derivatives, ammonium persulfate [(NH₄)₂S₂O₈]
- Conditions : 100°C, 12 hr, solvent-free
- Products : 3-Vinylated derivatives (e.g., 3-styrylquinoxalin-2(1H)-one)
| Alkene | Product | Yield (%) | Reference |
|---|---|---|---|
| Styrene | 3-Styryl-1-(2-aminoethyl)quinoxalin-2(1H)-one | 68 | |
| 4-Chlorostyrene | 3-(4-Chlorostyryl)-1-(2-aminoethyl)quinoxalin-2(1H)-one | 60 |
Mechanism :
- Persulfate generates sulfate radicals (SO₄- ⁻).
- Alkene addition to the radical forms an alkyl radical.
- Radical addition at C3 followed by oxidation yields the product.
- Alkylation via Multicomponent Reactions :
- Reagents : DMSO, H₂O₂, styrene
- Conditions : 60°C, 6 hr
- Products : 3-Alkylquinoxalin-2(1H)-ones
Photocatalytic Dehydrogenative Amination
The aminoethyl side chain participates in photoinduced cross-dehydrogenative coupling (CDC) with aliphatic amines.
Reaction Conditions :
- Catalyst : None (metal-free)
- Light Source : Visible light (450 nm)
- Oxidant : O₂ (ambient air)
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylamine | 3-(Cyclohexylamino)-1-(2-aminoethyl)quinoxalin-2(1H)-one | 75 | |
| Morpholine | 3-(Morpholino)-1-(2-aminoethyl)quinoxalin-2(1H)-one | 70 |
Mechanism :
- Photoexcitation of quinoxalinone generates a radical intermediate.
- Hydrogen atom transfer (HAT) from the amine forms a nitrogen-centered radical.
- Radical recombination yields the aminated product.
Three-Component Reactions
This compound participates in tandem reactions to construct complex scaffolds:
Biological Activity Correlations
Derivatives of this compound exhibit:
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(2-aminoethyl)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6,11H2 |
InChI-Schlüssel |
IUXSKOMLQBDFRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















